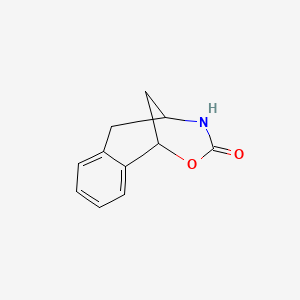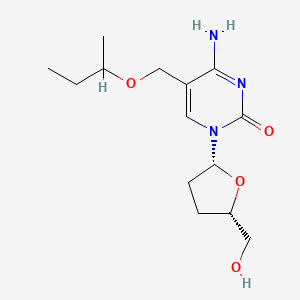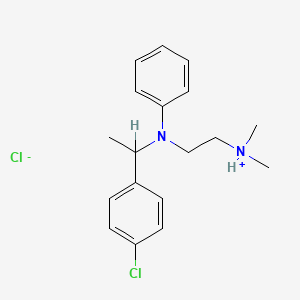
Ethylenediamine, N-(p-chloro-alpha-methylbenzyl)-N',N'-dimethyl-N-phenyl-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethylenediamine, N-(p-chloro-alpha-methylbenzyl)-N’,N’-dimethyl-N-phenyl-, hydrochloride is a complex organic compound with a variety of applications in scientific research and industry. This compound is characterized by its unique chemical structure, which includes a p-chloro-alpha-methylbenzyl group, dimethyl groups, and a phenyl group attached to an ethylenediamine backbone. The hydrochloride form of this compound enhances its solubility in water, making it more versatile for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethylenediamine, N-(p-chloro-alpha-methylbenzyl)-N’,N’-dimethyl-N-phenyl-, hydrochloride typically involves multiple steps. One common method starts with the reaction of p-chloro-alpha-methylbenzyl chloride with ethylenediamine under basic conditions to form the intermediate product. This intermediate is then reacted with dimethylamine and phenyl isocyanate to yield the final compound. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Purification steps, such as recrystallization or chromatography, are employed to obtain the compound in its pure hydrochloride form.
Analyse Chemischer Reaktionen
Types of Reactions
Ethylenediamine, N-(p-chloro-alpha-methylbenzyl)-N’,N’-dimethyl-N-phenyl-, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the p-chloro group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in aqueous or alcoholic solutions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Ethylenediamine, N-(p-chloro-alpha-methylbenzyl)-N’,N’-dimethyl-N-phenyl-, hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects, including its role as an antihistamine or anticholinergic agent.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Wirkmechanismus
The mechanism of action of Ethylenediamine, N-(p-chloro-alpha-methylbenzyl)-N’,N’-dimethyl-N-phenyl-, hydrochloride involves its interaction with specific molecular targets. In biological systems, it may act by binding to receptors or enzymes, thereby modulating their activity. The p-chloro-alpha-methylbenzyl group and the dimethyl groups contribute to its binding affinity and specificity. The compound can influence various signaling pathways, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethylenediamine, N-(p-chlorobenzyl)-N’,N’-dimethyl-N-phenyl-, hydrochloride
- Ethylenediamine, N-(p-methylbenzyl)-N’,N’-dimethyl-N-phenyl-, hydrochloride
- Ethylenediamine, N-(p-fluoro-alpha-methylbenzyl)-N’,N’-dimethyl-N-phenyl-, hydrochloride
Uniqueness
Ethylenediamine, N-(p-chloro-alpha-methylbenzyl)-N’,N’-dimethyl-N-phenyl-, hydrochloride is unique due to the presence of the p-chloro-alpha-methylbenzyl group, which imparts distinct chemical and biological properties. This structural feature enhances its reactivity and binding interactions, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
95167-71-8 |
|---|---|
Molekularformel |
C18H24Cl2N2 |
Molekulargewicht |
339.3 g/mol |
IUPAC-Name |
2-[N-[1-(4-chlorophenyl)ethyl]anilino]ethyl-dimethylazanium;chloride |
InChI |
InChI=1S/C18H23ClN2.ClH/c1-15(16-9-11-17(19)12-10-16)21(14-13-20(2)3)18-7-5-4-6-8-18;/h4-12,15H,13-14H2,1-3H3;1H |
InChI-Schlüssel |
ZUEGNDNAZMRTOA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC=C(C=C1)Cl)N(CC[NH+](C)C)C2=CC=CC=C2.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Dibenzo[j,lmn]phenanthridine](/img/structure/B12803424.png)

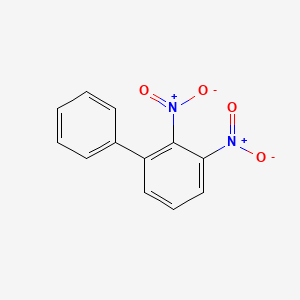
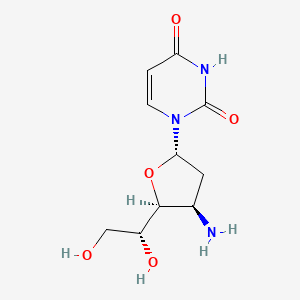
![3-[4-(3-Aminopropyl)piperazin-1-yl]propan-1-amine; terephthalic acid](/img/structure/B12803460.png)
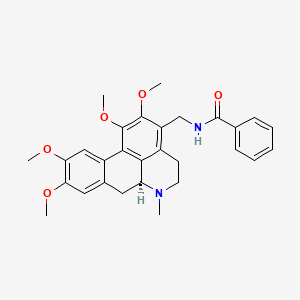
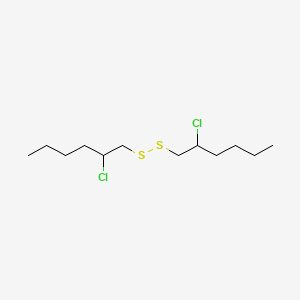
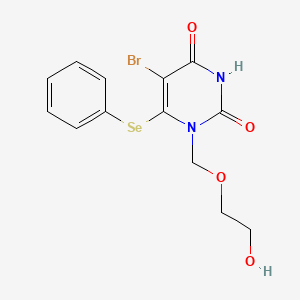
![[3,5-Diacetoxy-4-[3,5-diacetoxy-4-(3,4,5-triacetoxyphenoxy)phenoxy]phenyl] acetate](/img/structure/B12803486.png)
